Benzyl 3-(pyrrolidin-1-yl)but-2-enoate
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Overview
Description
Benzyl 3-(pyrrolidin-1-yl)but-2-enoate is an organic compound with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a but-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(pyrrolidin-1-yl)but-2-enoate typically involves the reaction of benzyl bromide with 3-(pyrrolidin-1-yl)but-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(pyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Scientific Research Applications
Benzyl 3-(pyrrolidin-1-yl)but-2-enoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzyl 3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle used in various bioactive compounds.
Pyrrolidinone: A lactam derivative with significant biological activities.
Uniqueness
Benzyl 3-(pyrrolidin-1-yl)but-2-enoate is unique due to its combination of a benzyl group, a pyrrolidine ring, and a but-2-enoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C15H19NO2/c1-13(16-9-5-6-10-16)11-15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |
InChI Key |
LTYWVCMTDSNMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
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